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molecular formula C8H6Br3F B8295778 5-Bromo-1,2-bis(bromomethyl)-3-fluorobenzene

5-Bromo-1,2-bis(bromomethyl)-3-fluorobenzene

Cat. No. B8295778
M. Wt: 360.84 g/mol
InChI Key: VYPQVSNICHCXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525066B2

Procedure details

1.17 g of about 60% sodium hydride was suspended in 30 ml of DMF, to which was added 15 ml of DMF solution of 2.50 g of p-toluene sulfonamide, and the resulting mixture was stirred at 60° C. for 1 hour. 15 ml of DMF solution of 5.02 g of 5-bromo-1,2-bis(bromomethyl)-3-fluorobenzene (3-13) was dropped thereto and the resulting mixture was stirred at the same temperature for 1 hour. The reaction solution was poured into ice water and the precipitated crystal was separated by filtering to obtain 5.10 g of 6-bromo-4-fluoro-2-(p-toluensulfonyl)isoindoline (3-14).
Quantity
1.17 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
5.02 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:8][CH:9]=1.[Br:14][C:15]1[CH:16]=[C:17]([F:25])[C:18]([CH2:23]Br)=[C:19]([CH2:21]Br)[CH:20]=1>CN(C=O)C>[Br:14][C:15]1[CH:20]=[C:19]2[C:18]([CH2:23][N:13]([S:10]([C:7]3[CH:6]=[CH:5][C:4]([CH3:3])=[CH:9][CH:8]=3)(=[O:12])=[O:11])[CH2:21]2)=[C:17]([F:25])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)CBr)CBr)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated
FILTRATION
Type
FILTRATION
Details
by filtering

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C2CN(CC2=C1)S(=O)(=O)C1=CC=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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